molecular formula C19H17N5O2 B3843839 1-(4-nitrophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone

1-(4-nitrophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone

Cat. No. B3843839
M. Wt: 347.4 g/mol
InChI Key: PZZFWLQOHWRKEB-HYARGMPZSA-N
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Description

1-(4-nitrophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone, also known as NEH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NEH is a yellow crystalline powder with a molecular weight of 356.42 g/mol and a melting point of 209-211°C.

Scientific Research Applications

1-(4-nitrophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results as an anti-tumor, anti-inflammatory, and anti-microbial agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone is not fully understood. However, it is believed to act through the inhibition of various enzymes and proteins involved in the pathological processes of different diseases. This compound has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, cyclooxygenase, and lipoxygenase. It also inhibits the expression of various inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has shown significant biochemical and physiological effects in various studies. It has been shown to reduce the production of reactive oxygen species (ROS) and lipid peroxidation. This compound has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, this compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).

Advantages and Limitations for Lab Experiments

1-(4-nitrophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone has several advantages as a research tool. It is easy to synthesize and purify, and it has a high level of stability. It also has a low toxicity profile, making it safe for use in laboratory experiments. However, this compound has some limitations, such as its poor solubility in water and its potential for non-specific binding to proteins.

Future Directions

1-(4-nitrophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone has shown promising results in various studies, and there are several future directions for research. One potential direction is the development of this compound-based drugs for the treatment of various diseases such as cancer and neurodegenerative diseases. Another potential direction is the study of the structure-activity relationship of this compound and its derivatives to optimize its biological activity. Additionally, the use of this compound as a research tool for the study of enzyme inhibition and protein-protein interactions is another potential direction for future research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has shown promising results as an anti-tumor, anti-inflammatory, and anti-microbial agent, and it has potential applications in the treatment of Alzheimer's disease and Parkinson's disease. This compound has several advantages as a research tool, but it also has some limitations. There are several future directions for research, including the development of this compound-based drugs and the study of its structure-activity relationship.

properties

IUPAC Name

6-methyl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-13-12-18(21-19(20-13)16-6-4-3-5-7-16)23-22-14(2)15-8-10-17(11-9-15)24(25)26/h3-12H,1-2H3,(H,20,21,23)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZFWLQOHWRKEB-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2)NN=C(C)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2)N/N=C(\C)/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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